Cas no 14803-99-7 (4-(1H-1,2,4-Triazol-3-yl)pyridine)
4-(1H-1,2,4-Triazol-3-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(1H-[1,2,4]triazol-3-yl)-pyridine
- 4-(1H-1,2,4-Triazol-3-yl)pyridine
- 1H-1,2,4-Triazole, 5-(4-pyridyl)-
- 3-(4-Pyridyl)-1,2,4-triazol
- 3-(pyridin-4-yl)-1H-1,2,4-triazole
- 3-< 4> Pyridyl-< 1,2,4> triazol
- 4-(1H-[1,2,4]Triazol-3-yl)-pyridin
- 5-(4-Pyridyl)-1H-1,2,4-triazole
- AC1L4AYJ
- CTK4C5677
- SureCN3564047
- SureCN4331812
- SureCN985363
- 4-(2H-1,2,4-triazol-3-yl)pyridine
- 4-(4H-1,2,4-triazol-3-yl)pyridine
- 4-(1H-1,2,4-Triazol-5-Yl)Pyridine
- 3-(4-Pyridinyl)-1H-1,2,4-triazole
- Pyridine, 4-(4H-1,2,4-triazol-3-yl)-
- Pyridine, 4-(1H-1,2,4-triazol-5-yl)-
- LS-05993
- 4-(1H-[1,2,4]-triazol-3-yl)-pyridine
- EN300-101418
- CS-0436816
- 14803-99-7
- Z1203735208
- CHEMBL4554939
- MFCD18260903
- MFCD01678564
- AKOS005188411
- (4-pyridyl)-1,2,4-triazole
- OYJDWYWNACFAQB-UHFFFAOYSA-N
- DTXSID90163870
- AT12507
- AKOS006359141
- SCHEMBL985363
- SY092494
- AKOS030241105
- ALBB-018234
- DB-348494
- Pyridine, 4-(1H-1,2,4-triazol-3-yl)-
-
- MDL: MFCD18260903
- Inchi: 1S/C7H6N4/c1-3-8-4-2-6(1)7-9-5-10-11-7/h1-5H,(H,9,10,11)
- InChI Key: OYJDWYWNACFAQB-UHFFFAOYSA-N
- SMILES: N1C(C2C=CN=CC=2)=NC=N1
Computed Properties
- Exact Mass: 146.05938
- Monoisotopic Mass: 146.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 54.5Ų
Experimental Properties
- Density: 1.296
- Boiling Point: 389.6°C at 760 mmHg
- Flash Point: 196.9°C
- Refractive Index: 1.619
- PSA: 54.46
4-(1H-1,2,4-Triazol-3-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H221235-100mg |
4-(1H-1,2,4-Triazol-3-yl)pyridine |
14803-99-7 | 100mg |
$ 185.00 | 2022-06-04 | ||
| TRC | H221235-250mg |
4-(1H-1,2,4-Triazol-3-yl)pyridine |
14803-99-7 | 250mg |
$ 380.00 | 2022-06-04 | ||
| TRC | H221235-500mg |
4-(1H-1,2,4-Triazol-3-yl)pyridine |
14803-99-7 | 500mg |
$ 600.00 | 2022-06-04 | ||
| Chemenu | CM275709-1g |
4-(4H-1,2,4-Triazol-3-yl)pyridine |
14803-99-7 | 95%+ | 1g |
$216 | 2023-03-05 | |
| Chemenu | CM275709-5g |
4-(4H-1,2,4-Triazol-3-yl)pyridine |
14803-99-7 | 95%+ | 5g |
$659 | 2023-03-05 | |
| abcr | AB294016-250 mg |
4-(1H-1,2,4-Triazol-3-yl)pyridine; min. 95% |
14803-99-7 | 250MG |
€151.40 | 2022-06-11 | ||
| abcr | AB294016-1 g |
4-(1H-1,2,4-Triazol-3-yl)pyridine; min. 95% |
14803-99-7 | 1g |
€169.40 | 2023-04-26 | ||
| abcr | AB294016-5 g |
4-(1H-1,2,4-Triazol-3-yl)pyridine; min. 95% |
14803-99-7 | 5g |
€530.60 | 2023-04-26 | ||
| abcr | AB294016-10 g |
4-(1H-1,2,4-Triazol-3-yl)pyridine; min. 95% |
14803-99-7 | 10g |
€831.60 | 2023-04-26 | ||
| Matrix Scientific | 077583-500mg |
4-(1H-1,2,4-Triazol-3-yl)pyridine |
14803-99-7 | 500mg |
$336.00 | 2023-09-08 |
4-(1H-1,2,4-Triazol-3-yl)pyridine Suppliers
4-(1H-1,2,4-Triazol-3-yl)pyridine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-(1H-1,2,4-Triazol-3-yl)pyridine
Recent Advances in the Study of 4-(1H-1,2,4-Triazol-3-yl)pyridine (CAS: 14803-99-7) and Its Applications in Chemical Biology and Medicine
The compound 4-(1H-1,2,4-Triazol-3-yl)pyridine (CAS: 14803-99-7) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic compound, featuring a triazole ring fused with a pyridine moiety, exhibits unique physicochemical properties that make it a valuable scaffold for drug discovery and development. Recent studies have explored its potential as a kinase inhibitor, antimicrobial agent, and ligand for metal coordination complexes, highlighting its broad utility in medicinal chemistry.
One of the most promising areas of research involves the use of 4-(1H-1,2,4-Triazol-3-yl)pyridine as a building block for the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in derivatives with nanomolar potency and improved selectivity profiles.
In addition to its role in kinase inhibition, 4-(1H-1,2,4-Triazol-3-yl)pyridine has shown promise as an antimicrobial agent. A recent study in Bioorganic & Medicinal Chemistry Letters reported that triazole-pyridine hybrids exhibit broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making these compounds attractive candidates for further development as next-generation antibiotics.
Another exciting application of this compound lies in its ability to form stable coordination complexes with transition metals. Research published in Inorganic Chemistry in 2024 revealed that 4-(1H-1,2,4-Triazol-3-yl)pyridine can act as a bidentate ligand, forming luminescent complexes with ruthenium(II) and iridium(III). These complexes exhibit tunable photophysical properties, making them suitable for applications in bioimaging and photodynamic therapy. The study also highlighted the compound's potential in the development of metal-based therapeutics for cancer and infectious diseases.
Despite these advances, challenges remain in the optimization of 4-(1H-1,2,4-Triazol-3-yl)pyridine derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further medicinal chemistry efforts. Recent computational studies employing molecular docking and dynamics simulations have provided valuable insights into the compound's binding modes and interactions with biological targets, paving the way for rational design of improved derivatives.
In conclusion, 4-(1H-1,2,4-Triazol-3-yl)pyridine (CAS: 14803-99-7) represents a highly versatile scaffold with diverse applications in chemical biology and medicine. Ongoing research continues to uncover new therapeutic potentials for this compound, particularly in the areas of oncology, infectious diseases, and diagnostic imaging. Future studies should focus on translating these promising preclinical findings into clinically viable drug candidates, while also exploring novel synthetic methodologies to expand the structural diversity of this valuable chemotype.
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